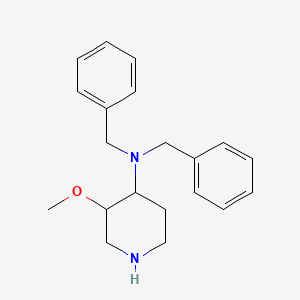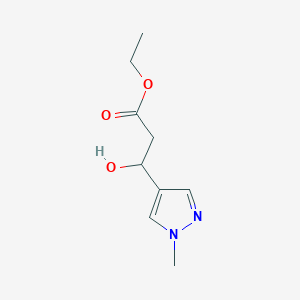
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate typically involves the condensation of ethyl acetoacetate with 1-methyl-4-pyrazolecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(1-methyl-4-pyrazolyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(1-methyl-4-pyrazolyl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Comparison: Ethyl 3-Hydroxy-3-(1-methyl-4-pyrazolyl)propanoate is unique due to the presence of both a hydroxy group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-10-11(2)6-7/h5-6,8,12H,3-4H2,1-2H3 |
InChI Key |
FZCHOOQEBOLEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN(N=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



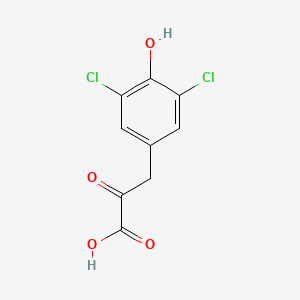
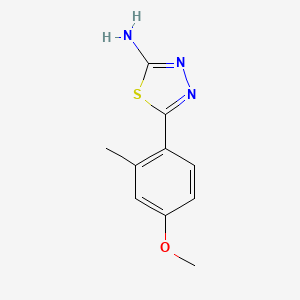
![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)

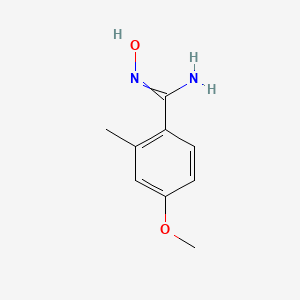

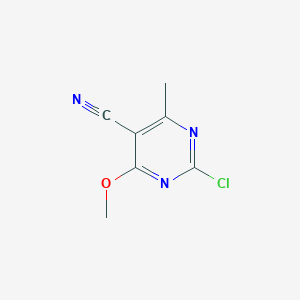
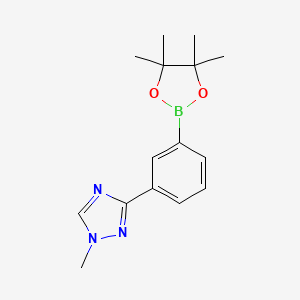

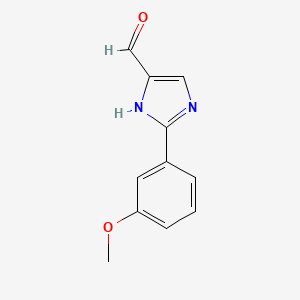
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
